An In-depth Technical Guide to Methyl 2,5-dibromo-3-methylimidazole-4-carboxylate and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 2,5-dibromo-3-methylimidazole-4-carboxylate and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Methyl 2,5-dibromo-3-methylimidazole-4-carboxylate, a substituted imidazole derivative with potential applications in medicinal chemistry and drug development. Given the limited specific literature on the 3-methyl isomer, this document also extensively covers its closely related and more readily accessible isomers: Methyl 2,5-dibromo-1H-imidazole-4-carboxylate and Methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate. We will delve into their synthesis, physicochemical properties, spectroscopic characterization, and potential as a scaffold in modern drug discovery.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products, and clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent scaffold for interacting with biological targets like enzymes and receptors.[2][3] The structural versatility of the imidazole nucleus allows for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[4][5] The introduction of bromine atoms and a methyl carboxylate group to the imidazole core, as seen in the title compounds, can significantly modulate its physicochemical properties and biological activity, making these derivatives intriguing candidates for further investigation in drug discovery programs.[2][4]
Physicochemical Properties and Isomeric Forms
The substitution pattern on the imidazole ring gives rise to different isomers with distinct properties. The primary isomers of interest are the N-unsubstituted (1H), the N1-methylated, and the N3-methylated forms.
A critical point of consideration for researchers is the tautomerism of the N-unsubstituted imidazole ring, where the proton can reside on either nitrogen atom. N-methylation fixes the position of the substituent, leading to distinct 1-methyl and 3-methyl isomers. The commercially available data primarily pertains to the 1H and 1-methyl isomers.
| Property | Methyl 2,5-dibromo-1H-imidazole-4-carboxylate | Methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate |
| CAS Number | 883876-21-9[6] | 2504203-10-3[1] |
| Molecular Formula | C₅H₄Br₂N₂O₂[6] | C₆H₆Br₂N₂O₂ |
| Molecular Weight | 283.91 g/mol [6] | 297.94 g/mol |
| Physical Form | White to off-white solid[6] | Information not readily available |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C[6] | Information not readily available |
| Purity | Typically ≥95%[6] | Information not readily available |
Synthesis and Mechanistic Insights
The synthesis of Methyl 2,5-dibromo-3-methylimidazole-4-carboxylate and its isomers typically involves a multi-step process, starting with the imidazole core, followed by bromination and N-methylation.
General Synthetic Workflow
The logical pathway to the target compounds involves the initial synthesis of the imidazole-4-carboxylate scaffold, followed by electrophilic bromination and subsequent N-alkylation.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijbps.com [eijbps.com]
- 4. mdpi.com [mdpi.com]
- 5. Methyl 2,5-dibromo-1H-imidazole-4-carboxylate | 883876-21-9 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
